methyl 5-(4-chlorophenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Methyl 5-(4-chlorophenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is fused with a chlorophenyl group and a cyano group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-chlorophenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by the introduction of the chlorophenyl and cyano groups under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters, and advanced purification techniques such as recrystallization or chromatography to isolate the desired product. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromophenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate
- Methyl 5-(4-fluorophenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate
- Methyl 5-(4-methylphenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate
Uniqueness
Methyl 5-(4-chlorophenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing derivatives with enhanced biological activity or selectivity.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O2/c1-22-15(21)13-6-12(9-2-4-11(16)5-3-9)19-14-10(7-17)8-18-20(13)14/h2-6,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFKAXEPCREAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C(C=NN12)C#N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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